2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
CAS No.: 1040632-89-0
Cat. No.: VC11949478
Molecular Formula: C19H11F3N6O3S
Molecular Weight: 460.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040632-89-0 |
|---|---|
| Molecular Formula | C19H11F3N6O3S |
| Molecular Weight | 460.4 g/mol |
| IUPAC Name | 2-(furan-2-yl)-7-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C19H11F3N6O3S/c20-19(21,22)11-4-1-3-10(7-11)16-23-15(31-27-16)9-32-18-25-24-17(29)13-8-12(26-28(13)18)14-5-2-6-30-14/h1-8H,9H2,(H,24,29) |
| Standard InChI Key | FFVPCCLAJQHOHO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 |
Introduction
The compound 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d] triazin-4-one is a complex heterocyclic molecule featuring multiple rings, including furan, oxadiazole, and pyrazolo[1,5-d] triazine. This unique structure contributes to its potential biological activities and pharmacological applications. The presence of a trifluoromethyl group enhances its lipophilicity, which is crucial for interactions with biological targets.
Synthesis
The synthesis of 2-(furan-2-yl)-7-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4H,5H-pyrazolo[1,5-d] triazin-4-one typically involves multi-step organic synthesis. Key steps may include reactions with various reagents to form the heterocyclic rings and attach the functional groups. Careful control of reaction conditions is necessary to maximize yield and purity.
Biological Activity
Compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity, which is beneficial for biological interactions. Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action.
Potential Applications
Given its complex structure and potential biological activities, this compound could be a candidate for various pharmacological applications. Further research is needed to fully explore its therapeutic potential.
Data Table: Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume